molecular formula C16H20N2O3S B2827109 tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate CAS No. 2034587-54-5

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

Cat. No.: B2827109
CAS No.: 2034587-54-5
M. Wt: 320.41
InChI Key: KBLVPGKGOPJKAP-UHFFFAOYSA-N
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Description

"tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate" is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzothiazole-2-yloxy moiety. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, given the prevalence of azetidine and benzothiazole motifs in drug discovery .

Properties

IUPAC Name

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVPGKGOPJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Moiety: The 4-methylbenzo[d]thiazol-2-yl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate" can be compared to related azetidine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Table 1: Structural Comparison of Selected Azetidine Derivatives

Compound Name Substituent on Azetidine Ring Key Functional Groups CAS Number Molecular Formula
Target Compound 4-methyl-1,3-benzothiazol-2-yloxy Boc, benzothiazole Not explicitly provided in evidence C₁₈H₂₂N₂O₃S (estimated)
tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate 5-bromo-2-pyridyloxy Boc, bromopyridine 1335049-06-3 C₁₃H₁₇BrN₂O₃
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate Fluoromethyl Boc, fluoroalkyl 1228581-12-1 C₉H₁₆FNO₂
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate 2-oxoethyl Boc, ketone 497160-14-2 C₁₀H₁₇NO₃
tert-Butyl 3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate 4-(trifluoromethyl)benzyl Boc, trifluoromethylbenzyl Not provided C₁₆H₂₀F₃NO₂

Physicochemical and Spectroscopic Properties

  • Target Compound : The benzothiazole group introduces strong UV absorbance (λmax ~270–300 nm) and moderate lipophilicity (calculated logP ~2.5). The Boc group contributes to stability in acidic conditions .
  • Bromopyridyloxy Analog (CAS 1335049-06-3) : Exhibits similar Boc-protected stability but higher molecular weight (344.2 g/mol) due to bromine. ¹H-NMR would show aromatic protons at δ 7.5–8.5 ppm .
  • Trifluoromethylbenzyl Derivative (CAS Not provided): The CF₃ group increases hydrophobicity (logP ~3.0) and alters ¹⁹F-NMR signals (δ -62.64 ppm) .

Research Findings and Challenges

  • Synthetic Challenges : The benzothiazole-azetidine linkage may require optimized coupling conditions to avoid ring strain in the azetidine .
  • Stability : Boc-protected azetidines generally exhibit better shelf-life than unprotected analogs, but the benzothiazole group may sensitize the compound to photodegradation .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the azetidine ring, often via cyclization of a β-amino alcohol precursor under basic conditions.
  • Step 2 : Introduction of the tert-butyl ester group using Boc-protection reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
  • Step 3 : Coupling of the 4-methyl-1,3-benzothiazol-2-yloxy moiety via nucleophilic substitution or Mitsunobu reaction (using DIAD/TPP) . Key factors affecting yield include solvent choice (THF or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, excess benzothiazole derivatives may improve coupling efficiency .

Table 1. Representative Reaction Conditions

StepReagents/ConditionsKey ParametersReference
Azetidine Formationβ-amino alcohol, K₂CO₃, DMF, 80°CCyclization efficiency: ~70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RTProtection yield: >85%
Benzothiazole CouplingDIAD, TPP, THF, RTCoupling yield: 65–75%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.45 ppm, singlet) and azetidine protons (δ ~3.5–4.5 ppm, multiplet). Benzothiazole aromatic protons appear at δ 7.2–8.0 ppm .
  • X-ray Crystallography : Used to confirm azetidine ring conformation and spatial arrangement of substituents. SHELXL (via SHELX suite) is widely employed for refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .
  • HRMS/LC-MS : Validates molecular weight and purity (>95%) .

Q. What stability considerations are relevant for this compound under varying pH and solvent conditions?

  • Acidic Conditions : The tert-butyl ester is susceptible to hydrolysis, requiring storage at neutral pH.
  • Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating .
  • Light Sensitivity : Benzothiazole derivatives may degrade under UV light; storage in amber vials is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP levels in viability assays). Standardize controls (e.g., staurosporine for apoptosis) and replicate experiments .
  • Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Instability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding to benzothiazole-interacting proteins (e.g., kinase domains). Validate with mutagenesis studies .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the azetidine oxygen) using Schrödinger’s Phase .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .

Q. How can multi-step synthesis be optimized for scalability while maintaining enantiomeric purity?

  • Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric azetidine ring formation to minimize racemization .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer during benzothiazole coupling, reducing side products .
  • In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. Table 2. Optimization Parameters for Scalable Synthesis

ParameterOptimization StrategyOutcomeReference
Catalyst LoadingReduced Pd(OAc)₂ (0.5 mol%) with ligandYield ↑12%
Solvent SwitchReplace DMF with 2-MeTHF (biodegradable)Purity >98%
Reaction TimeMicrowave-assisted (60°C, 30 min)Time ↓50%

Q. What mechanistic insights exist for the compound’s reactivity in derivatization reactions?

  • Nucleophilic Substitution : The azetidine oxygen acts as a nucleophile in SN2 reactions with alkyl halides (e.g., methyl iodide), confirmed by kinetic isotope effects .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) require Pd catalysts and base (Na₂CO₃) .
  • Photocatalysis : Under blue light, the benzothiazole moiety participates in C–H functionalization via radical intermediates .

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